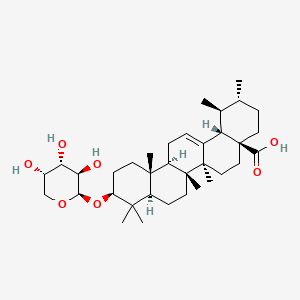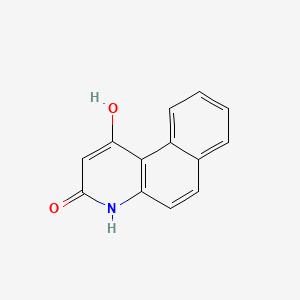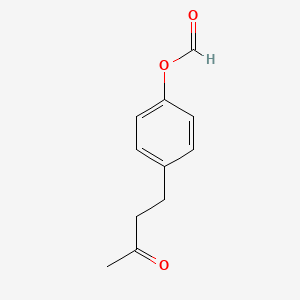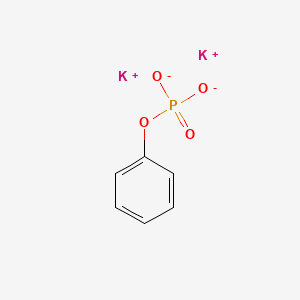
Dipotassium phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium phenyl phosphate is an inorganic compound with the chemical formula K₂C₆H₅PO₄. It is a white or colorless solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium phenyl phosphate can be synthesized through the neutralization reaction between phenyl phosphoric acid and potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction conditions usually involve maintaining a temperature below 90°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphoric acid with potassium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and concentration processes to obtain the final product. The use of activated carbon during the process helps in decolorizing the solution, ensuring a pure and high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phenyl phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include potassium phenyl phosphate, various substituted phenyl phosphates, and reduced phosphorus compounds.
Applications De Recherche Scientifique
Dipotassium phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: It is utilized in pharmaceutical formulations as a stabilizer and buffering agent.
Industry: It is employed in the production of fertilizers, food additives, and as a corrosion inhibitor in antifreeze solutions
Mécanisme D'action
The mechanism of action of dipotassium phenyl phosphate involves its role as a source of phosphate ions. Once introduced into a system, it dissociates to release phosphate ions, which participate in various biochemical and physiological processes. These ions are essential for energy metabolism, signal transduction, and structural functions in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Monopotassium phosphate (KH₂PO₄)
- Tripotassium phosphate (K₃PO₄)
- Disodium phosphate (Na₂HPO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Dipotassium phenyl phosphate is unique due to its phenyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it particularly useful in specific industrial and research applications where phenyl substitution is advantageous .
Propriétés
Numéro CAS |
32348-89-3 |
|---|---|
Formule moléculaire |
C6H5K2O4P |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
dipotassium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
DVXOPOCXFDGNKS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
Numéros CAS associés |
701-64-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


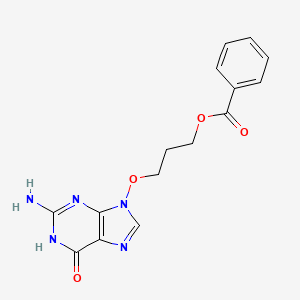
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
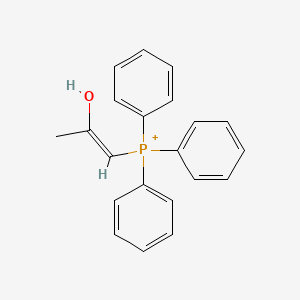
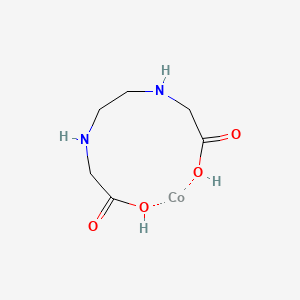
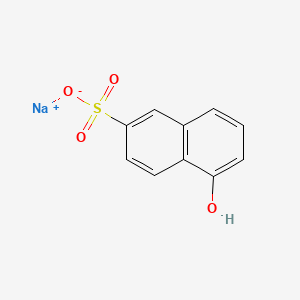
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)

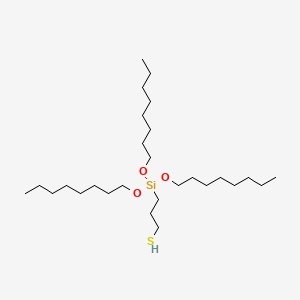

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
